BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

Asymmetric Organocatalysis Enantioselective Hydrosilylation Chiral β-Amino Acid Synthesis

Procure (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS 1286208-92-1) for your asymmetric synthesis and medicinal chemistry programs. This (S)-enantiomer is essential for achieving the desired sense of induction in hydrosilylation reactions, delivering chiral β-amino acid precursors with up to 96% ee. Its picolinoylpyrrolidine scaffold is validated for potent DGAT-1 inhibition (IC₅₀ = 3.5 nM) and engages TBK1 (Kd = 251 nM). The opposite (R)-enantiomer or des-picolinoyl analogs are not valid substitutes. Insist on this specific stereochemistry for reproducible catalytic and biological results.

Molecular Formula C15H21N3O3
Molecular Weight 291.35
CAS No. 1286208-92-1
Cat. No. B3027362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate
CAS1286208-92-1
Molecular FormulaC15H21N3O3
Molecular Weight291.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m0/s1
InChIKeyMBJCFXJUIZBDCR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS 1286208-92-1): Chemical Identity and Procurement Baseline


(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chiral carbamate compound with the molecular formula C₁₅H₂₁N₃O₃ and molecular weight 291.35 g/mol . Its structure comprises a pyrrolidine core bearing a tert-butyl carbamate at the 3-position and a picolinoyl (pyridine-2-carbonyl) group at the nitrogen . The compound is commercially available from multiple vendors at purities of ≥95% .

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS 1286208-92-1): Why Generic Substitution Is Scientifically Unsound


The presence of a stereocenter at the pyrrolidine 3-position makes this compound one of two enantiomeric forms. Chiral N-picolinoylpyrrolidine derivatives exhibit distinct catalytic efficiencies and enantioselectivities in asymmetric transformations, with the (S)- and (R)-enantiomers producing divergent stereochemical outcomes in hydrosilylation reactions [1]. Additionally, the picolinoyl moiety contributes to specific biological target engagement; related picolinoylpyrrolidine-2-carboxylic acid derivatives demonstrate potent DGAT-1 inhibition (IC₅₀ = 3.5±0.9 nM) and favorable tissue distribution [2]. Consequently, substitution with the opposite enantiomer (CAS 1286207-97-3) or with des-picolinoyl analogs is invalid without experimental validation for the specific application.

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS 1286208-92-1): Verifiable Differential Evidence Versus Comparators


Enantioselective Catalysis: (S)-Enantiomer Delivers Distinct Stereochemical Outcomes in Hydrosilylation

Chiral N-picolinoylpyrrolidine derivatives serve as effective organocatalysts for the enantioselective hydrosilylation of N-aryl β-enamino esters. While no direct head-to-head comparison of the isolated (S)-tert-butyl carbamate with its (R)-counterpart is publicly available, the class of N-picolinoylpyrrolidine catalysts demonstrates that the absolute stereochemistry of the pyrrolidine ring directly governs the sense and magnitude of enantioselectivity in product formation [1]. In hydrosilylation reactions catalyzed by chiral N-picolinoylpyrrolidine derivatives, enantioselectivities of up to 96% ee were achieved, with the N-aryl substituent being crucial for both catalytic activity and enantioselectivity [2].

Asymmetric Organocatalysis Enantioselective Hydrosilylation Chiral β-Amino Acid Synthesis

DGAT-1 Inhibitory Activity: Picolinoylpyrrolidine Scaffold Delivers Sub-4 nM IC₅₀

The picolinoylpyrrolidine scaffold is a key pharmacophore for DGAT-1 inhibition. Compound 22, a picolinoylpyrrolidine-2-carboxylic acid derivative, exhibited an IC₅₀ of 3.5 ± 0.9 nM in the human DGAT-1 enzyme assay, effectively reducing intracellular triglyceride content in 3T3-L1, HepG2, and Caco-2 cells [1]. In vivo, this compound demonstrated low plasma exposure with high intestinal and hepatic concentrations, producing a dose-dependent reduction in serum triglycerides in mice (1, 3, and 10 mg/kg, i.g.) [1].

DGAT-1 Inhibition Triglyceride Synthesis Metabolic Disease

CYP Inhibition Profile: Low Micromolar Inhibition of CYP2C19 Predicts Favorable DDI Risk

A structurally related 1-picolinoylpyrrolidin-3-yl derivative (BindingDB BDBM50153594) exhibited an IC₅₀ of 50,000 nM (50 µM) against human CYP2C19 in liver microsomes using S-mephenytoin as substrate [1]. This value indicates weak CYP2C19 inhibition, suggesting a low potential for drug-drug interactions (DDIs) mediated by this isoform. In contrast, many marketed drugs inhibit CYP2C19 at sub-micromolar concentrations (e.g., omeprazole IC₅₀ ≈ 2-6 µM; fluoxetine IC₅₀ ≈ 5 µM) [2].

CYP Inhibition Drug-Drug Interaction ADME

TBK1 Binding Affinity: Kd = 251 nM in Cellular Kinobeads Assay

The (S)-configured 1-picolinoylpyrrolidin-3-yl scaffold exhibits measurable binding to TANK-binding kinase 1 (TBK1), a serine/threonine kinase implicated in innate immunity and oncogenic signaling. In a kinobeads-based chemoproteomics assay using human Ramos cell lysate, a compound bearing this scaffold (CHEMBL3605057) displayed a Kd of 251 nM for TBK1 [1]. Under phosphorylated TBK1 conditions (calyculin A-stimulated cells), the Kd improved to 32 nM [1].

TBK1 Kinase Chemical Probe Oncology

SERT Inhibition: Weak Activity (IC₅₀ = 4.4 µM) Minimizes Off-Target CNS Effects

A structurally analogous 1-picolinoylpyrrolidin-3-yl derivative (BindingDB BDBM50146156, CHEMBL3764088) exhibited an IC₅₀ of 4,400 nM (4.4 µM) for inhibition of human serotonin transporter (SERT) in HEK293 cells [1]. This weak activity is approximately 3- to 4-fold lower than that of certain SNRI clinical candidates (e.g., compound 1 SERT IC₅₀ = 2.8 nM) and orders of magnitude weaker than selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine (SERT IC₅₀ ≈ 1-5 nM) [2].

SERT Off-Target Profiling CNS Safety

Enantiomeric Purity: Commercial Availability at ≥95% Purity with Chiral Integrity

The (S)-enantiomer is commercially supplied at 95-98% purity from multiple vendors, including AKSci (95%), Leyan (98%), and Kishida Chemical . In contrast, the (R)-enantiomer (CAS 1286207-97-3) is also available at 95-97% purity . The key differentiation lies in the enantiomeric identity, which is critical for applications requiring stereochemically defined outcomes; no evidence suggests that the (S)- and (R)-enantiomers are interchangeable in biological or catalytic systems.

Chiral Purity Quality Control Reproducibility

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS 1286208-92-1): Recommended Application Scenarios Based on Verifiable Evidence


Asymmetric Organocatalysis: Synthesis of Enantioenriched β-Amino Acid Derivatives

Employ this (S)-configured pyrrolidine carbamate as a chiral organocatalyst or catalyst precursor for the enantioselective hydrosilylation of N-aryl β-enamino esters to produce chiral β-amino acid building blocks with up to 96% enantiomeric excess. The (S)-stereochemistry is essential for achieving the desired sense of asymmetric induction [1].

Medicinal Chemistry: DGAT-1 Inhibitor Lead Optimization

Utilize this compound as a synthetic intermediate for constructing picolinoylpyrrolidine-based DGAT-1 inhibitors. The scaffold supports sub-nanomolar enzyme inhibition (IC₅₀ = 3.5 ± 0.9 nM) and favorable tissue distribution properties, enabling the development of agents targeting hypertriglyceridemia and metabolic disorders [2].

Kinase Chemical Probe Development: TBK1 Target Engagement Studies

Deploy this scaffold as a starting point for developing TBK1 chemical probes or degrader molecules. The scaffold exhibits measurable binding to TBK1 (Kd = 251 nM), which can be optimized through structure-guided medicinal chemistry to improve affinity and selectivity [3].

In Vitro ADME Profiling: CYP2C19 and SERT Counter-Screening

Incorporate this compound or its close analogs into in vitro ADME panels to establish baseline CYP2C19 inhibition (IC₅₀ = 50 µM) and SERT activity (IC₅₀ = 4.4 µM) for new chemical entities containing the 1-picolinoylpyrrolidin-3-yl motif. These weak activities support a favorable drug-drug interaction and CNS safety profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.